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# 4-Ethyl-Hex-2-Ynal: An Obscure Alkyne Aldehyde with Limited Available Data

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Compound of Interest		
Compound Name:	Hex-2-ynal, 4-ethyl-	
Cat. No.:	B15441358	Get Quote

BETHESDA, MD – Despite its defined chemical structure, 4-ethyl-hex-2-ynal remains a largely uncharacterized compound within the scientific literature. A comprehensive review of available chemical databases and scholarly articles reveals a significant lack of information regarding its discovery, natural occurrence, and biological activity, precluding the development of an in-depth technical guide.

While the existence of 4-ethyl-hex-2-ynal is confirmed by its entry in the National Institute of Standards and Technology (NIST) Chemistry WebBook, the available data is sparse. The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 71932-97-3 and the chemical formula C<sub>8</sub>H<sub>12</sub>O.[1] The NIST database also indicates the availability of a mass spectrum for this compound, which could be useful for its identification in analytical studies.[1] Furthermore, a 1979 publication by Carlier and Mouvier in the Journal of Electron Spectroscopy and Related Phenomena reported its ionization energy, suggesting the compound was synthesized and characterized at least by that time. However, this paper does not detail its initial synthesis.

Searches for the natural occurrence of 4-ethyl-hex-2-ynal in plants, fungi, or animals have yielded no results. While polyacetylenic compounds, including some aldehydes, have been isolated from various fungal species, there is no specific mention of 4-ethyl-hex-2-ynal.[2] The general scarcity of information on naturally occurring C8 alkynals suggests that 4-ethyl-hex-2-ynal is likely a synthetic compound.

# **Physicochemical Properties**



Quantitative data for 4-ethyl-hex-2-ynal is limited. The following table summarizes the basic computed and experimental data available.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O	NIST[1]
Molecular Weight	124.18 g/mol	NIST[1]
CAS Number	71932-97-3	NIST[1]
Ionization Energy	10.00 eV	Carlier and Mouvier, 1979

# **Potential Synthetic Pathways**

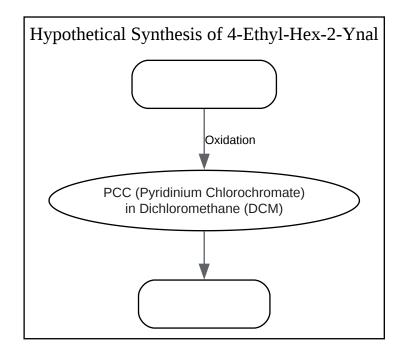
While no specific experimental protocol for the synthesis of 4-ethyl-hex-2-ynal was found in the reviewed literature, general methods for the synthesis of  $\alpha,\beta$ -alkynals suggest plausible routes. These hypothetical pathways are not confirmed for this specific molecule but are based on established organic chemistry principles.

One common method for the synthesis of aldehydes is the oxidation of primary alcohols. Therefore, a potential precursor to 4-ethyl-hex-2-ynal would be 4-ethyl-hex-2-yn-1-ol. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are typically used for this transformation to prevent over-oxidation to a carboxylic acid.

Another potential route is the hydroformylation of a suitable alkyne.[3][4][5][6][7] This reaction involves the addition of a formyl group and a hydrogen atom across the triple bond.

The following diagram illustrates a hypothetical synthetic workflow for 4-ethyl-hex-2-ynal based on the oxidation of the corresponding alcohol.





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A potential, unverified synthetic route to 4-ethyl-hex-2-ynal.

## **Biological Activity**

There is no available information on the biological activity or any associated signaling pathways for 4-ethyl-hex-2-ynal. However,  $\alpha,\beta$ -unsaturated aldehydes as a class are known to be reactive molecules.[8][9][10] Their electrophilic nature allows them to react with biological nucleophiles, such as cysteine and lysine residues in proteins, which can lead to a variety of biological effects.[8] This reactivity is the basis for both the potential therapeutic applications and the toxicity of some members of this class.[8][11]

## Conclusion

The current body of scientific literature on 4-ethyl-hex-2-ynal is exceptionally limited. While its basic chemical identity is established, there is a notable absence of data concerning its discovery, synthesis, natural occurrence, and biological function. Researchers interested in this specific molecule would likely need to undertake its synthesis and characterization from foundational principles, as detailed experimental protocols and extensive datasets are not publicly available. The information presented here is based on the sparse data available and inferences from the general chemistry of related compounds.



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